5-(Dimethylamino)-1-(3-ethenyl-1H-indol-2-yl)pentan-1-one, also known by its IUPAC name, is a synthetic organic compound with a complex structure that includes both an indole moiety and a pentanone backbone. This compound has garnered attention in various fields including medicinal chemistry and materials science due to its potential applications.
The compound is synthesized through multi-step organic reactions, utilizing starting materials such as dimethylamine and indole derivatives. It can be sourced from chemical suppliers or synthesized in laboratory settings.
This compound falls under the category of indole derivatives and is classified as a ketone due to the presence of the carbonyl group in its structure. It is also categorized as an amine because of the dimethylamino group.
The synthesis of 5-(Dimethylamino)-1-(3-ethenyl-1H-indol-2-yl)pentan-1-one typically involves several key steps:
The synthesis typically requires controlled conditions such as temperature and solvent choice to ensure high yields and purity. Reaction monitoring through techniques like Thin Layer Chromatography (TLC) is essential for assessing progress.
The molecular formula of 5-(Dimethylamino)-1-(3-ethenyl-1H-indol-2-yl)pentan-1-one is C17H22N2O, with a molecular weight of 270.37 g/mol. Its structure features:
Property | Value |
---|---|
CAS Number | 20876-63-5 |
IUPAC Name | 5-(dimethylamino)-1-(3-ethenyl-1H-indol-2-yl)pentan-1-one |
InChI | InChI=1S/C17H22N2O/c1-4-13-14-9-5-6-10-15(14)18-17(13)16(20)11-7-8-12-19(2)3/h4-6,9-10,18H,1,7-8,11-12H2,2-3H3 |
Canonical SMILES | CN(C)CCCCC(=O)C1=C(C2=CC=CC=C2N1)C=C |
5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one can undergo various chemical reactions including:
The reactivity of this compound is influenced by its functional groups, making it versatile for further chemical modifications.
The mechanism of action for 5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one largely depends on its interactions with biological targets:
The compound exhibits typical characteristics associated with organic compounds, including:
Key properties include:
Property | Value |
---|---|
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding its behavior in various applications.
5-(Dimethylamino)-1-(3-vinyl-1H-indol-2-yl)pentan-1-one has potential applications in several fields:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1